Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
CAS No.: 114701-62-1
Cat. No.: VC20861988
Molecular Formula: C11H10F2O3
Molecular Weight: 228.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114701-62-1 |
|---|---|
| Molecular Formula | C11H10F2O3 |
| Molecular Weight | 228.19 g/mol |
| IUPAC Name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate |
| Standard InChI | InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
| Standard InChI Key | DCGGVYJJQIYTNH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F |
| Canonical SMILES | CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F |
Introduction
Chemical and Physical Properties
Identification Parameters
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is uniquely identified through several standard chemical identifiers, providing unambiguous reference for research and industrial applications.
| Parameter | Value |
|---|---|
| CAS Number | 114701-62-1 |
| Molecular Formula | C₁₁H₁₀F₂O₃ |
| Molecular Weight | 228.19200 g/mol |
| Exact Mass | 228.06000 g/mol |
| InChI | InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
| InChIKey | DCGGVYJJQIYTNH-UHFFFAOYSA-N |
| SMILES | C(=O)(C1=CC=CC=C1)C(F)(F)C(=O)OCC |
These identification parameters are essential for referencing the compound in chemical databases and literature, ensuring accurate tracking and documentation in research settings.
Physical Properties
The compound exhibits specific physical properties that determine its handling characteristics and potential applications in various chemical processes.
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Density | 1.234 g/cm³ |
| Boiling Point | 79°C at 0.02 mmHg |
| Flash Point | 114°C |
| Vapor Pressure | 0.00671 mmHg at 25°C |
| LogP | 2.06770 |
| Index of Refraction | 1.476 |
| PSA | 43.37000 |
These physical properties indicate that ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a moderately polar compound with limited water solubility but good solubility in organic solvents. The relatively high boiling point suggests significant intermolecular forces, likely due to the polarized C-F bonds and carbonyl groups that can participate in dipole-dipole interactions.
Synthetic Methods
Reaction Conditions
Reaction conditions for preparing difluorinated compounds similar to ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate are documented in comparative studies with their mono-fluorinated counterparts. The difluorination process typically requires more aggressive conditions or specialized reagents compared to mono-fluorination.
From analysis of related compounds, effective synthetic procedures might employ:
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Base catalysts such as potassium carbonate
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Polar aprotic solvents like dimethylformamide (DMF)
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Elevated temperatures to promote reactivity
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Specialized fluorinating reagents
The synthesis must be carefully controlled to ensure selective difluorination rather than mono-fluorination, as evidenced by comparative studies showing distinct ratios of difluorinated to monofluorinated products in various reaction conditions.
Reaction Chemistry
Decarboxylative Aldol Reaction
One of the most significant reactions of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is the decarboxylative aldol reaction. This transformation enables carbon-carbon bond formation using ytterbium triflate (Yb(OTf)₃) as a catalyst. The process proceeds through Krapcho decarboxylation of the β-keto ester moiety, generating a difluoroenolate intermediate that subsequently reacts with aldehydes.
Reaction Conditions and Optimization
The reaction conditions significantly impact the outcome of the decarboxylative aldol reaction:
| Solvent | Yield of Aldol Product (%) | Side Product (%) |
|---|---|---|
| DMSO | 76 | 10 |
| DMF | 15 | 75 |
| Toluene | 5 | 85 |
This data reveals that polar solvents like DMSO favor aldol adduct formation, while nonpolar solvents lead predominantly to decarboxylation side products. The optimal conditions identified include:
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Catalyst: Yb(OTf)₃ (5 mol%)
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Solvent: DMSO/H₂O (1:1)
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Temperature: 80°C
Substrate Scope
The scope of the decarboxylative aldol reaction with ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate shows interesting electronic effects. Aldehydes with electron-withdrawing groups (such as nitrobenzaldehyde) achieve high yields exceeding 80%, while those with electron-donating groups (like methoxybenzaldehyde) result in lower yields around 50%. This reactivity pattern indicates that the electronic properties of the aldehyde component significantly influence the success of the transformation.
Comparative Reactivity Studies
Studies comparing difluorinated and monofluorinated derivatives provide valuable insights into the impact of fluorination on reactivity. For example, 2,2-difluoro-1,3-diphenylpropane-1,3-dione shows a di:mono ratio of 17:1 when analyzed alongside its monofluorinated counterpart, suggesting that difluorination significantly alters the compound's stability and reactivity profile.
Similarly, other fluorinated diketones display varying ratios:
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2,2-difluoro-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione: >50:1 di:mono ratio
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2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione: 50:1 mono:di ratio
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2-fluoro-1,3-di-p-tolylpropane-1,3-dione: 29:1 mono:di ratio
Spectroscopic Characterization
Infrared Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. While specific IR data for this exact compound is limited in the search results, related compounds show characteristic absorption bands. For example, the structurally similar 2,2-difluoro-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione exhibits IR absorbances at 1589, 1508, 1182, 1092, 1020, 840, 766, and 503 cm⁻¹.
Key expected IR bands for ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate would include:
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C=O stretching of the ketone (typically 1680-1700 cm⁻¹)
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C=O stretching of the ester (typically 1730-1750 cm⁻¹)
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C-F stretching (typically 1000-1400 cm⁻¹)
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Aromatic C=C stretching (typically 1450-1600 cm⁻¹)
Vapor phase IR spectrum validation scores of 0.938092 have been reported, indicating high-quality spectral data is available for this compound.
Comparison with Related Compounds
Mono-fluorinated Analogue
The mono-fluorinated analogue, ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS: 1479-22-7), provides an interesting comparison. This compound has a molecular formula of C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol, compared to the difluorinated compound's 228.19 g/mol.
| Property | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate |
|---|---|---|
| CAS Number | 114701-62-1 | 1479-22-7 |
| Molecular Formula | C₁₁H₁₀F₂O₃ | C₁₁H₁₁FO₃ |
| Molecular Weight | 228.19 g/mol | 210.2 g/mol |
| Number of Fluorine Atoms | 2 | 1 |
The additional fluorine atom in the difluorinated compound significantly alters its reactivity profile, particularly in reactions involving the α-carbon. The geminal difluoro substitution creates a more electron-deficient center compared to the mono-fluorinated analogue, influencing the acidity of adjacent protons and the reactivity of the carbonyl groups.
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